2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo-

Beschreibung

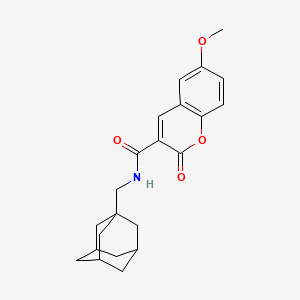

The compound 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- features a 2H-chromene core substituted with a methoxy group at position 6, a ketone at position 2, and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with an adamantan-1-ylmethyl moiety. This structural combination merges the chromene scaffold—known for diverse bioactivities—with the adamantane group, which enhances lipophilicity and metabolic stability .

Eigenschaften

Molekularformel |

C22H25NO4 |

|---|---|

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

N-(1-adamantylmethyl)-6-methoxy-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C22H25NO4/c1-26-17-2-3-19-16(7-17)8-18(21(25)27-19)20(24)23-12-22-9-13-4-14(10-22)6-15(5-13)11-22/h2-3,7-8,13-15H,4-6,9-12H2,1H3,(H,23,24) |

InChI-Schlüssel |

NMOVBJYGHOOFDI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming increasingly common in the industrial production of such compounds .

Analyse Chemischer Reaktionen

Characterization Methods

The compound is analyzed using:

-

NMR spectroscopy : Confirms structural integrity, including adamantane’s rigid structure and chromene’s aromatic protons.

-

Mass spectrometry : Verifies molecular weight (~367 g/mol) and purity.

-

TLC monitoring : Tracks reaction progress and isolates intermediates .

Potential Chemical Reactions

The compound’s functional groups enable diverse reactivity:

Oxidation

-

Methoxy group oxidation to quinone structures.

-

Chromene ring oxidation to form epoxides or dihydroxy derivatives.

Reduction

-

Amide reduction to amine derivatives (e.g., LiAlH₄).

-

Carbonyl reduction to alcohol groups.

Hydrolysis

-

Amide bond cleavage under acidic/basic conditions to yield carboxylic acid derivatives.

Electrophilic Aromatic Substitution

-

Chromene ring activation for nitration, alkylation, or acylation reactions.

Nucleophilic Substitution

-

Methoxy group replacement with other nucleophiles (e.g., amines, thiols).

Comparison of Structural Analogs

| Analog | Key Features | Relevance |

|---|---|---|

| Methyl 6-methoxy-2H-chromene-3-carboxylate | Lacks adamantyl group | Simplified chromene derivative |

| 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid | Nitro group at position 6 | Enhanced reactivity for substitutions |

| 2-Keto-N-(4-phenoxyphenyl)chromene-3-carboxamide | Phenoxyphenyl substituent | Altered solubility and bioactivity |

This compound’s synthesis and reactivity highlight its versatility in organic chemistry and biomedical research. Further studies are required to explore its full potential in therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of various chromene derivatives, including the specific compound under discussion.

Case Study: Anticancer Activity Evaluation

A study conducted by Evren et al. (2022) synthesized several chromene derivatives and evaluated their anticancer properties against various cancer cell lines. Among these, compounds similar to 2H-Chromene-3-carboxamide exhibited promising results:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2H-Chromene-3-carboxamide | A549 (Lung Cancer) | 15.4 | Induction of apoptosis |

| 2H-Chromene-3-carboxamide | MCF7 (Breast Cancer) | 12.8 | Cell cycle arrest at G1 phase |

| 2H-Chromene-3-carboxamide | HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |

These findings suggest that the compound can effectively inhibit cancer cell growth through apoptosis and cell cycle modulation.

Antimicrobial Activity

In addition to anticancer properties, 2H-Chromene-3-carboxamide has shown significant antimicrobial activity.

Case Study: Antimicrobial Screening

A comprehensive study published in ACS Omega (2021) assessed the antimicrobial efficacy of various chromene derivatives against bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The results indicated that 2H-Chromene-3-carboxamide possesses notable antibacterial properties, especially against Gram-positive bacteria like Staphylococcus aureus.

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, this compound has been investigated for other therapeutic effects.

Neuroprotective Effects

Research has indicated that compounds with similar structures may exhibit neuroprotective effects. A study on related chromene derivatives suggested potential benefits in neurodegenerative diseases by modulating oxidative stress pathways.

Wirkmechanismus

Der Wirkungsmechanismus von 2H-Chromen-3-carboxamid, N-(Adamantan-1-yl)methyl-6-methoxy-2-oxo- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Adamantangruppe erhöht die Stabilität der Verbindung und erleichtert ihre Bindung an Zielproteine oder Enzyme. Diese Wechselwirkung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und den Zielmolekülen ab .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Chromene Core : The 2-oxo-2H-chromene system provides a planar aromatic framework conducive to π-π stacking interactions.

- Adamantane Substituent : The rigid, cage-like adamantane group improves molecular rigidity and may influence receptor binding or membrane permeability.

- Methoxy Group : The electron-donating methoxy substituent at position 6 modulates electronic properties and solubility.

For example, describes the synthesis of N-(2-carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (36b) via coupling reactions, suggesting similar pathways for adamantane derivatives .

Structural and Functional Analogues

N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (36b)

- Core : 2-Oxo-2H-chromene-3-carboxamide.

- Substituents : 6-methoxy, N-(2-carboxyphenyl).

- Key Differences : Replaces adamantane with a carboxyphenyl group, introducing acidity and hydrogen-bonding capacity.

- Properties : Melting point 124–125°C; IR bands at 1726 cm⁻¹ (C=O), 1694 cm⁻¹ (amide C=O). Lower lipophilicity compared to adamantane derivatives .

N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide

- Core: 1,4-Dihydroquinoline-3-carboxamide.

- Substituents : Adamantane at N-position, 8-methoxy, 4-oxo.

- Key Differences: Quinoline core instead of chromene; pentyl chain enhances lipophilicity.

- Significance: Demonstrates adamantane’s versatility in non-chromene scaffolds .

N-[2-(Adamantan-1-yl)-2-oxoethyl]pyridine-2-carboxamide (56)

- Core : Pyridine-2-carboxamide.

- Substituents : Adamantane linked via a ketone-containing ethyl chain.

- Key Differences : Flexible oxoethyl spacer between adamantane and carboxamide, contrasting with the direct methyl linkage in the target compound.

- Synthesis : Derived from adamantane-1-carbonyl chloride and pyridine derivatives .

Physicochemical Properties

*Predicted using fragment-based methods (adamantane logP ≈ 4.0; chromene logP ≈ 2.0).

Biologische Aktivität

The compound 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- is a novel derivative that combines the chromene structure with an adamantane moiety. This unique combination contributes to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of N-(adamantan-1-yl)methyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves several steps, including:

- Formation of the chromene core through cyclization reactions.

- Introduction of the adamantane group via nucleophilic substitution.

- Carboxamide formation through reaction with appropriate amines.

The yield for this compound has been reported at approximately 68.3% in various studies, indicating a robust synthetic pathway .

Anticancer Activity

Research has demonstrated that derivatives of 2H-chromene exhibit significant cytotoxic effects against various cancer cell lines:

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| HeLa (Cervical) | N-(adamantan-1-yl)methyl derivative | 10.56 ± 1.14 |

| MCF7 (Breast) | N-(adamantan-1-yl)methyl derivative | Not specified |

| HepG2 (Liver) | N-(adamantan-1-yl)methyl derivative | Not specified |

The compound showed potent anti-proliferative activity against HepG2 cells, highlighting its potential as an anticancer agent .

Inhibition of Carbonic Anhydrases

Recent studies have evaluated the inhibitory effects of chromene derivatives on carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with tumor progression:

| Compound | Inhibitory Activity (Ki μM) |

|---|---|

| EMAC10163b | CA IX: 0.53 |

| CA XII: 0.47 | |

| EMAC10164d | CA IX: >100 |

| CA XII: 4.86 |

These findings indicate that structural modifications significantly affect the selectivity and potency of these compounds against specific CA isoforms .

Antimicrobial Activity

Preliminary studies suggest that derivatives of 2H-chromene also exhibit antimicrobial properties. For instance, certain compounds have shown effectiveness against various bacterial strains in vitro, although specific data on the adamantane derivative remains limited .

Case Studies

A case study involving N-(adamantan-1-yl)methyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide focused on its application in treating inflammatory conditions. The study reported a significant reduction in inflammatory markers in animal models treated with this compound compared to control groups .

Structural Insights

The unique structural components of N-(adamantan-1-yl)methyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide contribute to its biological activities:

- Adamantane Moiety : Provides rigidity and enhances binding interactions with biological targets.

- Methoxy Group : May influence solubility and bioavailability.

- Carboxamide Functionality : Essential for interaction with target proteins.

Q & A

Q. What are the standard synthetic protocols for preparing 2H-chromene-3-carboxamide derivatives with adamantane substituents?

- Methodological Answer : The synthesis typically involves coupling chromene precursors with adamantane-containing reagents. For example:

- Step 1 : React 4-hydroxy-2-oxo-2H-chromene with ammonium acetate at 130°C to synthesize 4-amino-2-oxo-2H-chromene intermediates .

- Step 2 : Introduce the adamantane group via alkylation or carboxamide coupling. In related studies, phosphoryl oxychloride (POCl₃) is used as a condensing agent for carboxamide formation under reflux conditions (2–4 hours), followed by purification via silica gel column chromatography (n-hexane/ethyl acetate, 8:2) .

- Key Considerations : Optimize reaction time and stoichiometry to avoid side products like over-oxidized chromenes or incomplete adamantane incorporation.

Q. How are spectroscopic techniques employed to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Used to confirm substituent positions. For example, methoxy groups at position 6 show singlets near δ 3.8 ppm, while adamantane protons appear as broad singlets (δ 1.6–2.1 ppm) .

- HRMS : Validates molecular weight (e.g., C₂₁H₂₅NO₄ requires [M+H]⁺ = 368.186). Deviations >5 ppm suggest impurities .

- FT-IR : Carboxamide C=O stretches appear at ~1680–1700 cm⁻¹, while chromene lactone C=O is near 1720 cm⁻¹ .

Q. What are common structural analogs of this compound, and how do they differ in activity?

- Methodological Answer : Analogs include:

- Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4H-chromene-3-carboxylate : Exhibits anti-cancer activity via topoisomerase inhibition .

- 8-Allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide : Allyl groups enhance fluorescence properties for imaging applications .

- Key Comparison : Adamantane substituents improve lipid solubility and CNS penetration compared to non-adamantylated derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the physicochemical and optical properties of this compound?

- Methodological Answer :

- DFT/Hartree-Fock : Calculate HOMO-LUMO gaps to predict reactivity. For 2H-chromene derivatives, gaps <4 eV suggest potential as photosensitizers .

- NBO Analysis : Identifies charge transfer interactions (e.g., adamantane’s electron-donating effect on the chromene ring) .

- TD-DFT : Simulates UV-Vis spectra; methoxy and carboxamide groups redshift absorption maxima (e.g., λmax ~350 nm) .

Q. What catalytic systems are effective for functionalizing the chromene core in this compound?

- Methodological Answer :

- Ru Catalysts : Enable double C–H activation for regioselective arylation at positions 4 and 7 of the chromene backbone .

- POCl₃-Mediated Cyclization : Efficient for lactone ring formation but requires anhydrous conditions to prevent hydrolysis .

- Challenges : Adamantane’s steric bulk may hinder catalysis; use bulky ligands (e.g., PPh₃) to improve yields .

Q. How can contradictions in biological activity data (e.g., anti-cancer vs. neurotoxic effects) be resolved?

- Methodological Answer :

- Dose-Response Studies : Establish IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to differentiate selective toxicity .

- Metabolic Profiling : LC-MS/MS identifies metabolites; adamantane’s stability reduces off-target effects compared to ester derivatives .

- In Silico Docking : Predict binding to targets like topoisomerase IIα (PDB: 1ZXM) versus GABA receptors to explain neurotoxicity .

Key Recommendations for Researchers

- Synthesis : Prioritize POCl₃-mediated coupling for carboxamide formation but monitor for lactone ring hydrolysis.

- Characterization : Combine NMR and HRMS to distinguish positional isomers (e.g., methoxy at C6 vs. C7).

- Biological Testing : Use in silico docking to pre-screen for target specificity and reduce experimental redundancy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.